

Identifying potential off-target effects of RY764

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Compound of Interest		
Compound Name:	RY764	
Cat. No.:	B1680353	Get Quote

Technical Support Center: Investigating RY764

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **RY764**, a potent and selective melanocortin 4 receptor (MC4R) agonist.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of RY764?

RY764 is a selective MC4R agonist. The melanocortin 4 receptor is a key component of the leptin-melanocortin pathway in the hypothalamus, which plays a crucial role in regulating energy homeostasis.[1] Activation of MC4R is expected to lead to decreased food intake and increased energy expenditure.

Q2: What are the potential off-target effects associated with MC4R agonists?

While specific off-target screening data for **RY764** is not publicly available, information from other selective MC4R agonists, such as setmelanotide, can provide insights into potential class-wide off-target effects. The most commonly reported adverse events include:

 Skin Hyperpigmentation: This is a frequent side effect and is thought to be caused by the cross-reactivity of the MC4R agonist with the melanocortin 1 receptor (MC1R), which is involved in regulating skin pigmentation.[2][3][4]



- Gastrointestinal Issues: Nausea, vomiting, and diarrhea are commonly observed, particularly at the beginning of treatment.[2][4][5]
- Injection Site Reactions: For subcutaneously administered agonists, reactions at the injection site are common.[2]
- Headache: This is another frequently reported adverse event.[2][4]
- Cardiovascular Effects: First-generation MC4R agonists were associated with increases in blood pressure and heart rate.[6][7] However, newer, more selective agonists like setmelanotide have shown a more favorable cardiovascular safety profile in clinical trials.[1]
 [6]
- Disturbances in Sexual Arousal: Spontaneous penile erections have been reported in some cases.[2]

Q3: How can we experimentally assess the off-target profile of RY764?

A comprehensive off-target assessment involves a tiered approach, including in silico, in vitro, and in vivo studies.

- In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of RY764.[8] This can help prioritize experimental screening efforts.
- In Vitro Safety Pharmacology Profiling: Screening **RY764** against a panel of known biological targets can identify potential off-target liabilities. Companies like Eurofins Discovery and Reaction Biology offer standardized safety panels (e.g., SafetyScreen44, InVEST44) that cover a wide range of receptors, ion channels, enzymes, and transporters.[9][10][11][12]
- In Vivo Preclinical Toxicology Studies: These studies in animal models are essential to
 evaluate the overall safety profile of RY764 and identify potential target organs for toxicity.
 [13][14][15][16][17]

Troubleshooting Guides



Issue 1: Unexpected Phenotypes Observed in Animal Models

Possible Cause: The observed phenotype could be due to an off-target effect of **RY764**.

Troubleshooting Steps:

- Review Existing Literature: Compare the observed phenotype with known off-target effects of other MC4R agonists.
- Conduct a Broad In Vitro Screening Panel: Test RY764 against a comprehensive safety pharmacology panel (e.g., Eurofins Cerep Safety Panel) to identify potential interactions with other receptors, ion channels, or enzymes.
- Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. A steep dose-response curve might suggest a specific off-target interaction.
- Use a Structurally Unrelated MC4R Agonist: If available, test a different, structurally distinct MC4R agonist. If the unexpected phenotype is not observed, it is more likely to be an offtarget effect specific to the chemical scaffold of RY764.

Issue 2: Inconsistent Results in Cellular Assays

Possible Cause: The cellular context, including the expression of off-target proteins, can influence the activity of **RY764**.

Troubleshooting Steps:

- Characterize Target and Off-Target Expression: Profile the expression levels of MC4R and any identified potential off-targets in the cell lines being used.
- Use a "Clean" Cell Line: If a potential off-target is identified, switch to a cell line that does not express that particular protein to isolate the on-target effects of **RY764**.
- Competitive Binding Assays: Perform competitive binding experiments with known ligands for the suspected off-target to confirm interaction.



Data Presentation

Table 1: Summary of Common Adverse Events Associated with the Selective MC4R Agonist Setmelanotide (as a proxy for **RY764**)

Adverse Event	Frequency	Onset	Likely Mechanism
Injection Site Reaction	Very Common (>88%) [2]	Throughout treatment[5]	Local reaction to injection
Skin Hyperpigmentation	Very Common (>85%) [2][5]	Often within the first month[2][5]	Cross-reactivity with MC1R[3]
Nausea	Common (>50%)[2][5]	Most frequent in the first month[2][5]	Likely central and/or peripheral effects
Headache	Common (>50%)[2][5]	Varies	Unknown
Diarrhea	Common (>30%)[2]	Varies	Gastrointestinal motility effects
Disturbances in Sexual Arousal	Less Common (~17%) [2]	Often within the first month[5]	Central nervous system effects

Experimental Protocols Protocol 1: General In Vitro Safety Pharmacology Profiling

Objective: To identify potential off-target interactions of **RY764** using a commercially available safety panel.

Methodology:

- Compound Preparation: Prepare a stock solution of RY764 in a suitable solvent (e.g., DMSO) at a high concentration.
- Panel Selection: Choose a broad screening panel, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44 panel, which includes a diverse set of GPCRs, ion channels, kinases, and other enzymes.[18][10][11][12]



- Assay Execution: The selected vendor will perform binding or functional assays for each target in the panel at a specified concentration of **RY764** (typically 1-10 μ M).
- Data Analysis: The results are typically provided as a percentage of inhibition or activation compared to a control. Significant interactions (e.g., >50% inhibition at 10 μ M) should be followed up with concentration-response curves to determine the potency (IC50 or EC50) of the interaction.

Protocol 2: General Preclinical Toxicology Study in Rodents

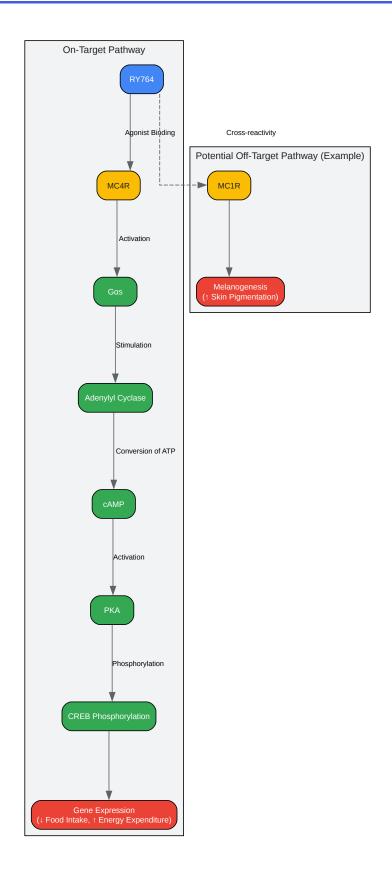
Objective: To evaluate the potential toxicity of **RY764** in a rodent model following repeated administration.

Methodology:

- Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).
- Dose Selection: Based on the on-target potency and any in vitro off-target data, select at least three dose levels (low, mid, and high) and a vehicle control group.
- Administration: Administer RY764 daily for a specified duration (e.g., 28 days) via a clinically relevant route (e.g., subcutaneous injection).
- Monitoring: Conduct daily clinical observations, and monitor body weight and food consumption.
- Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
- Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. The results will help identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Mandatory Visualization

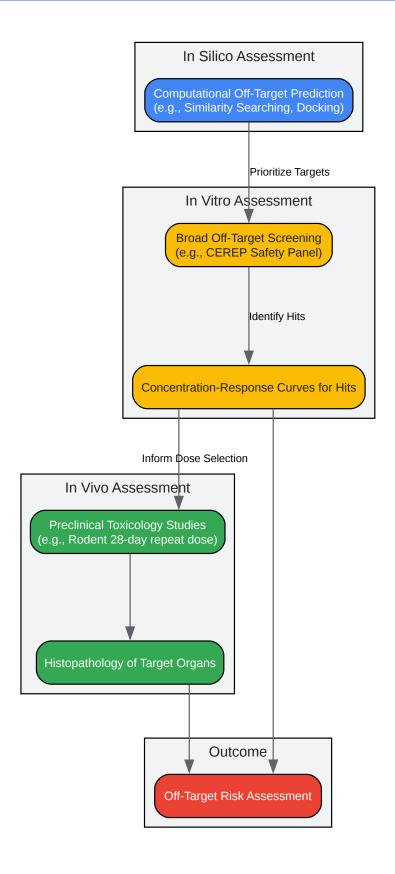




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Caption: Canonical signaling pathway of RY764 and a potential off-target pathway.





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Caption: A typical workflow for identifying and characterizing off-target effects.



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